
チエタン
概要
説明
Thietane is a heterocyclic compound containing a saturated four-membered ring with three carbon atoms and one sulfur atom. It is known for its strong sulfurous odor and is a colorless liquid at room temperature. Thietane and its derivatives, such as 2-propylthietane, are notable for their role as mouse alarm pheromones and predator scent analogues .
科学的研究の応用
Thietane and its derivatives have significant applications in various fields:
作用機序
Target of Action
Thietane, also known as Trimethylene Sulfide, is an important aliphatic four-membered thiaheterocycle . It is found in the pharmaceutical core and structural motifs of some biological compounds . .
Mode of Action
Thietane is a useful intermediate in organic synthesis , and its interaction with its targets could be inferred from its role in the synthesis of various compounds.
Biochemical Pathways
Thietane is involved in various synthetic methods, including inter- and intramolecular nucleophilic thioetherifications, photochemical [2 + 2] cycloadditions, ring expansions and contractions, nucleophilic cyclizations, and some miscellaneous methods . These methods provide strategies for the efficient preparation of Thietane and its derivatives . The affected pathways and their downstream effects are subject to the specific reactions in which Thietane is involved.
Pharmacokinetics
ADME properties play a crucial role in drug discovery and chemical safety assessment . More research is needed to outline the ADME properties of Thietane and their impact on bioavailability.
Result of Action
As a useful intermediate in organic synthesis , Thietane contributes to the formation of various compounds, which may have different molecular and cellular effects depending on their structure and function.
生化学分析
Biochemical Properties
Thietane plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, thietane has been shown to interact with olfactory receptors in both mice and humans, specifically MOR244-3 and OR2T11, in the presence of copper . These interactions are crucial for the detection of sulfurous odors, which are important for certain biological functions such as predator-prey interactions.
Cellular Effects
Thietane influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thietane can modulate the activity of certain olfactory receptors, leading to changes in cellular responses to environmental stimuli . Additionally, thietane’s interaction with specific proteins can alter gene expression patterns, thereby influencing cellular metabolism and other critical functions.
Molecular Mechanism
At the molecular level, thietane exerts its effects through specific binding interactions with biomolecules. It can act as a ligand for olfactory receptors, binding to these proteins and triggering a cascade of intracellular signaling events . This binding can lead to the activation or inhibition of downstream signaling pathways, ultimately resulting in changes in gene expression and cellular function. Thietane’s ability to interact with copper ions is also significant, as it can influence the binding affinity and activity of certain receptors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of thietane can change over time. Thietane is relatively stable under standard conditions, but it can undergo degradation under certain circumstances. Long-term studies have shown that thietane can have sustained effects on cellular function, particularly in terms of receptor activation and gene expression . These effects can be observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term biological impact.
Dosage Effects in Animal Models
The effects of thietane vary with different dosages in animal models. At low doses, thietane can effectively modulate receptor activity and influence cellular responses without causing significant toxicity . At higher doses, thietane may exhibit toxic or adverse effects, including disruptions in cellular metabolism and gene expression. These threshold effects are important for understanding the safe and effective use of thietane in various applications.
Metabolic Pathways
Thietane is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by specific enzymes, leading to the formation of different metabolites . These metabolic processes can influence the overall activity and function of thietane within biological systems. Additionally, thietane’s interactions with metabolic enzymes can affect metabolic flux and the levels of certain metabolites, further impacting cellular function.
Transport and Distribution
Within cells and tissues, thietane is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within different cellular compartments . These interactions are crucial for the proper distribution and accumulation of thietane, ensuring that it reaches its target sites and exerts its biological effects.
Subcellular Localization
Thietane’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications. These mechanisms direct thietane to specific compartments or organelles within the cell, where it can perform its functions . For example, thietane may be localized to the endoplasmic reticulum or mitochondria, depending on the presence of specific targeting signals. This localization is essential for the compound’s activity and function within the cell.
準備方法
Synthetic Routes and Reaction Conditions: Thietane can be synthesized through various methods. One traditional route involves the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes, sulfonates of 3-haloalkan-1-ols, or disulfonates of alkane-1,3-diols with sodium sulfide . Another method includes the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, inter- and intramolecular photochemical [2 + 2] cycloadditions (thia-Paternò–Büchi reactions) of alkenes and thiocarbonyl compounds are also employed .
Industrial Production Methods: Industrial production of thietane often involves the reaction of 1,3-dibromopropane with sodium sulfide, which provides a higher yield compared to other methods .
化学反応の分析
Types of Reactions: Thietane undergoes various chemical reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions. For instance, nucleophiles like butyllithium can open the ring in thietane . Thietane also reacts with bromine .
Common Reagents and Conditions:
Nucleophilic Ring-Opening: Reagents such as butyllithium are used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize thietane.
Substitution: Halogenating agents like bromine are commonly used.
Major Products:
Nucleophilic Ring-Opening: Produces open-chain sulfur-containing compounds.
Oxidation: Results in sulfoxides or sulfones.
Substitution: Forms halogenated thietane derivatives.
類似化合物との比較
Thietane is part of a family of sulfur-containing heterocycles. Similar compounds include:
Thiirane: A three-membered ring with one sulfur atom.
Tetrahydrothiophene: A five-membered ring with one sulfur atom.
Uniqueness of Thietane: Thietane’s four-membered ring structure imparts moderate ring strain, making it more reactive than larger sulfur-containing rings but less reactive than thiirane. This balance of reactivity and stability makes thietane a valuable intermediate in organic synthesis and a subject of interest in biological studies .
特性
IUPAC Name |
thietane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6S/c1-2-4-3-1/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSROQCDVUIHRSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25821-32-3 | |
| Record name | Polythietane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25821-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7059773 | |
| Record name | Thietane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287-27-4 | |
| Record name | Thietane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=287-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thietane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000287274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thietane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56443 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thietane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thietane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thietane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.469 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIETANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O7C19QQDB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


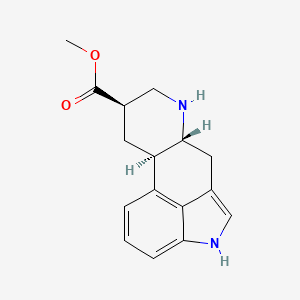

![3-[(3R,5R,8R,9S,10S,13R,17R)-14-hydroxy-3,10,13-trimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1214512.png)
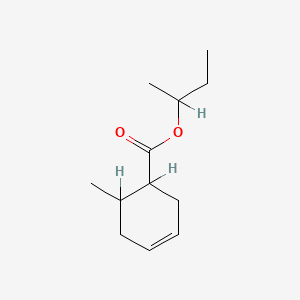
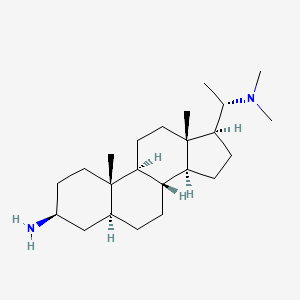

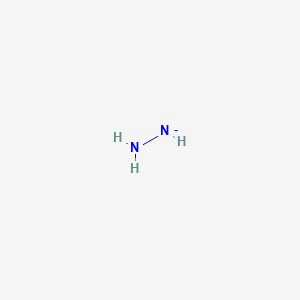


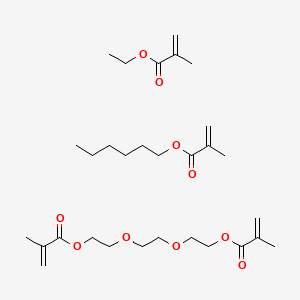
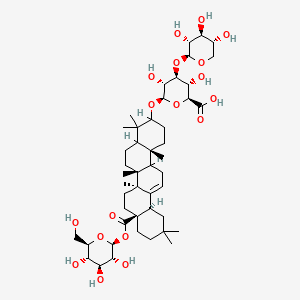

![(3R)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide](/img/structure/B1214527.png)

